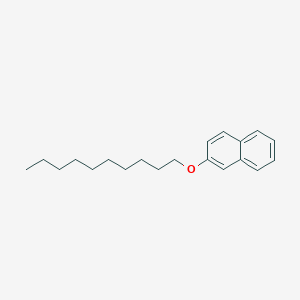
2-(Decyloxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Decyloxy)naphthalene is an organic compound derived from naphthalene, where a decyloxy group is attached to the second carbon of the naphthalene ring Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decyloxy)naphthalene typically involves the alkylation of naphthol derivatives. One common method is the Williamson ether synthesis, where 2-naphthol reacts with decyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Decyloxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation can be used for reduction.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxygenated naphthalene derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Alkylated or acylated naphthalene derivatives.
Scientific Research Applications
2-(Decyloxy)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Decyloxy)naphthalene depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The decyloxy group can enhance its lipophilicity, allowing it to integrate into lipid bilayers more effectively. This can affect membrane fluidity and permeability, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxynaphthalene: Similar structure but with a methoxy group instead of a decyloxy group.
2-Ethylnaphthalene: Contains an ethyl group instead of a decyloxy group.
2-Phenoxynaphthalene: Has a phenoxy group in place of the decyloxy group.
Uniqueness
2-(Decyloxy)naphthalene is unique due to the presence of the long decyloxy chain, which significantly alters its physical and chemical properties compared to its shorter-chain analogs. This modification can enhance its solubility in nonpolar solvents and its ability to interact with lipid membranes, making it valuable for specific applications in chemistry and biology.
Properties
CAS No. |
60010-56-2 |
|---|---|
Molecular Formula |
C20H28O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-decoxynaphthalene |
InChI |
InChI=1S/C20H28O/c1-2-3-4-5-6-7-8-11-16-21-20-15-14-18-12-9-10-13-19(18)17-20/h9-10,12-15,17H,2-8,11,16H2,1H3 |
InChI Key |
YLNRIDUKPBUYCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



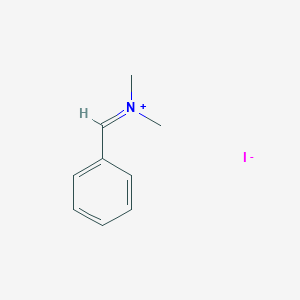
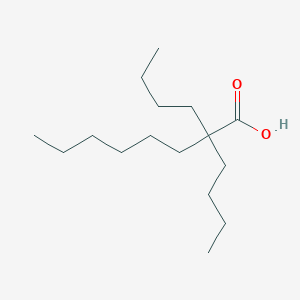

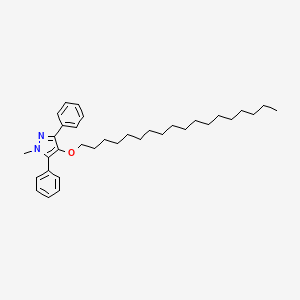

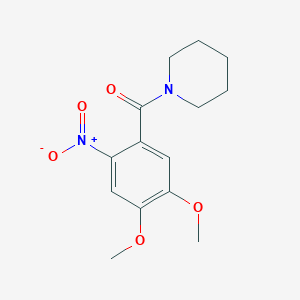
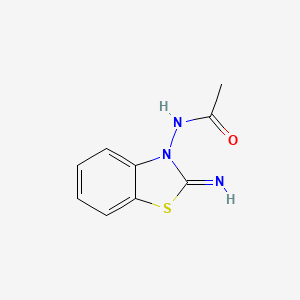
![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2,4,6-tribromobenzene)](/img/structure/B14596738.png)
![Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14596748.png)
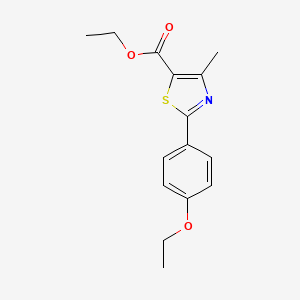
![6-Methyl-1-(piperidin-1-yl)-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14596752.png)

![3-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596765.png)
